6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H7F2NO3 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
6,7-difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,14)(H,15,16) |
InChI Key |
HWAOWUGRDVUJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2NC1=O)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydroquinoline Core
The synthesis initiates with a Friedel-Crafts alkylation or Pictet-Spengler reaction between 3,4-difluoroaniline and a β-keto ester. For example, condensation with ethyl acetoacetate in acidic media yields a 1,2,3,4-tetrahydroquinoline intermediate. This step is critical for establishing the bicyclic structure, with reaction temperatures typically maintained at 80–100°C to optimize cyclization efficiency.
Selective Fluorination
Position-selective fluorination at the 6- and 7-positions is achieved using xenon difluoride (XeF₂) or Deoxo-Fluor® reagents. The choice of fluorinating agent impacts regioselectivity:
-
XeF₂ in dichloromethane at −20°C provides 85–90% di-fluorination.
-
Deoxo-Fluor® in THF at 0°C achieves comparable yields but with improved safety profiles.
A comparative analysis of fluorination agents is provided in Table 1.
Table 1: Fluorination Reagent Efficiency
| Reagent | Temperature | Yield (%) | Regioselectivity (6,7:5,8) |
|---|---|---|---|
| XeF₂ | −20°C | 88 | 9:1 |
| Deoxo-Fluor® | 0°C | 85 | 8:1 |
| Selectfluor® | 25°C | 72 | 7:3 |
Oxidation and Carboxylation
The 2-oxo group is introduced via Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO), with the latter preferred for its milder conditions. Subsequent carboxylation at the 4-position employs carbon dioxide under high pressure (5–10 atm) in the presence of LDA (lithium diisopropylamide), achieving 70–75% yields.
Asymmetric Synthesis via Chiral Resolution
Building on methodologies from, enantioselective synthesis has been explored for applications requiring optical purity. The process involves:
Preparation of Racemic Intermediate
Racemic 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is synthesized via a modified Bischler-Napieralski reaction using POCl₃ as a cyclizing agent. The methyl group at position 2 serves as a temporary chiral center for subsequent resolution.
Optical Resolution with Tartaric Acid Derivatives
The racemic mixture is treated with 2,3-di-O-benzoyl-L-tartaric acid in ethanol, yielding diastereomeric salts. Recrystallization from methanol/water provides the (S)-enantiomer with >98% enantiomeric excess (ee).
Racemization and Recycling
The undesired (R)-enantiomer is racemized using methanesulfonic acid (MsOH) in toluene at 110°C for 12 hours, achieving 95% recovery efficiency. This step ensures minimal material waste.
Carboxylation via Organometallic Intermediates
A patent-pending method from adapts lithiation-carboxylation strategies for analogous tetrahydroisoquinolines. Applied to the target compound, the protocol involves:
Benzyl Protection
The secondary amine at position 2 is protected using benzyl bromide in DMF with K₂CO₃ (86% yield). This step prevents unwanted side reactions during subsequent lithiation.
Directed Lithiation
Treatment with n-butyllithium (2.5 eq) and TMEDA (tetramethylethylenediamine) in THF at −78°C generates a stabilized aryllithium intermediate. Quenching with gaseous CO₂ introduces the carboxylic acid group at position 4, yielding 2-benzyl-6,7-difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (73% yield).
Deprotection via Catalytic Hydrogenation
Palladium on carbon (10% Pd/C) under hydrogen atmosphere (50 psi) removes the benzyl group, affording the final product with >99% purity after recrystallization from HCl/ethanol.
Solid-Phase Synthesis for High-Throughput Production
Emerging methodologies from utilize polymer-supported reagents to streamline purification. Key innovations include:
-
Resin-Bound Fluorinating Agents : Polystyrene-supported Selectfluor® enables fluorination without aqueous workup.
-
Immobilized Oxidation Catalysts : TEMPO-functionalized silica gel facilitates TEMPO-mediated oxidations, reducing chromium waste.
Critical Analysis of Methodologies
Yield and Scalability
-
Multi-step synthesis (Method 1) offers the highest scalability (kg-scale) but requires careful handling of fluorinating agents.
-
Asymmetric synthesis (Method 2) is optimal for enantiopure batches but involves costly resolution steps.
-
Organometallic carboxylation (Method 3) achieves excellent regiocontrol but demands cryogenic conditions.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.
Reaction Example :
| Reagents | Conditions | Product |
|---|---|---|
| Methanol + HSO | Reflux, 12–24 hours | Methyl ester derivative |
| Ethanol + DCC/DMAP | Room temperature, 4–6 hours | Ethyl ester (activated coupling) |
Fluorine atoms at positions 6 and 7 increase the carboxylic acid’s acidity slightly compared to non-fluorinated analogs, enhancing reactivity toward nucleophiles .
Amidation
The carboxylic acid reacts with amines to form amides, often requiring activation via acyl chlorides or coupling reagents.
Reaction Example :
| Reagents | Conditions | Product |
|---|---|---|
| Thionyl chloride (SOCl) | Reflux, 2–4 hours | Acyl chloride intermediate |
| Benzylamine + DMF | 0–5°C, 1 hour | Benzylamide derivative |
The tetrahydroquinoline core’s steric effects may influence reaction rates, particularly with bulky amines .
Decarboxylation
Thermal or base-induced decarboxylation removes the carboxylic acid group, yielding 6,7-difluoro-2-oxo-1,2,3,4-tetrahydroquinoline.
Reaction Example :
| Conditions | Catalyst | Yield |
|---|---|---|
| 180–200°C, vacuum | None | Moderate (50–70%) |
| Aqueous NaOH, 100°C | Cu powder | High (>80%) |
The electron-withdrawing fluorine atoms stabilize the transition state, facilitating decarboxylation .
Reduction of the Ketone
The 2-oxo group can be reduced to a hydroxyl or methylene group using hydride donors.
Reaction Example :
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH | MeOH, 0°C, 1 hour | Secondary alcohol derivative |
| LiAlH | THF, reflux | Over-reduction to methylene possible |
The saturated tetrahydroquinoline ring minimizes steric hindrance during reduction .
Electrophilic Aromatic Substitution
The fluorine-substituted benzene ring undergoes directed substitution, though reactivity is tempered by electron withdrawal from fluorine.
Reaction Example :
| Reagents | Position | Outcome |
|---|---|---|
| Nitration | Meta to fluorine | Low yield due to deactivation |
| Bromination (Br) | Para to fluorine | Requires Lewis acid (FeBr) |
Fluorine’s -I effect dominates, directing substitution to meta positions .
Ring Functionalization
The tetrahydroquinoline nitrogen can participate in alkylation or acylation reactions.
Reaction Example :
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | KCO, DMF | N-Alkylated derivative |
| Acetic anhydride | Pyridine, RT | N-Acetylated derivative |
Suzuki-Miyaura Coupling
Though not directly reactive, halogenation (e.g., bromination at position 5) could enable cross-coupling with boronic acids.
Hypothetical Reaction Pathway :
-
Bromination: Introduce Br at position 5.
-
Coupling:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its antimicrobial properties , showing promise as a lead structure for developing new antibiotics. Its unique fluorination pattern enhances biological activity compared to related compounds.
Antimicrobial Activity
Recent studies have demonstrated the efficacy of derivatives of tetrahydroquinoline compounds against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Mycobacterium smegmatis | 6.25 µg/ml |
| 6,7-Difluoro derivatives | Escherichia coli | 50-160 mg/kg (in vivo) |
These findings indicate that the compound could be a potential candidate for treating infections caused by resistant strains of bacteria .
Material Science Applications
Beyond medicinal uses, this compound has applications in material science. Its structural characteristics allow it to be utilized in the synthesis of novel materials with specific electronic or optical properties.
Synthesis of Functional Materials
The compound can undergo various chemical reactions due to its functional groups. For instance:
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Amidation : The acid can react with amines to form amides.
These reactions are crucial for modifying the compound to enhance its properties for specific applications in electronics or photonics .
Case Study 1: Antimicrobial Development
A study focused on synthesizing derivatives of 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline revealed significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. The derivatives were characterized using IR and NMR spectroscopy, confirming their structures and biological activities .
Case Study 2: Material Applications
Another investigation explored the use of this compound in developing advanced materials for sensors. The unique electronic properties imparted by the fluorine atoms enhance conductivity and responsiveness in sensor applications .
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atoms enhance the binding affinity of the compound to these enzymes, leading to increased antibacterial activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the tetrahydroquinoline scaffold significantly alter physicochemical properties. Below is a comparative analysis:
Key Observations:
- Fluorine vs. Methoxy Groups : Fluorine atoms (electronegative, small) reduce electron density and increase lipophilicity compared to methoxy groups (bulkier, electron-donating). This may enhance blood-brain barrier penetration in fluorinated derivatives .
- Solubility Discrepancies : For 6-fluoro-2-oxo-...-carboxylic acid (CAS 869722-33-8), water solubility estimates vary widely between EPI Suite (27,468 mg/L) and EPA T.E.S.T. (1,149.21 mg/L), highlighting model-dependent limitations in predictive tools .
Biological Activity
6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (DFTQ) is a synthetic compound notable for its unique structural features and potential biological activities. With a molecular formula of C10H7F2NO3 and a molecular weight of approximately 227.16 g/mol, DFTQ has garnered attention in medicinal chemistry due to its antibacterial and antifungal properties.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core with fluorine substituents at positions 6 and 7. The presence of these fluorine atoms enhances its lipophilicity and biological activity compared to non-fluorinated analogs .
| Property | Value |
|---|---|
| Molecular Formula | C10H7F2NO3 |
| Molecular Weight | 227.16 g/mol |
| CAS Number | 1269528-60-0 |
Antibacterial and Antifungal Properties
Research indicates that DFTQ exhibits significant antibacterial and antifungal activity. Preliminary studies suggest that it may inhibit the growth of various microbial strains by interacting with specific enzymes or receptors within microbial cells. The dual fluorination at positions 6 and 7 is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies .
The exact mechanism by which DFTQ exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with microbial metabolism or cell wall synthesis, leading to growth inhibition. Molecular docking studies are essential for elucidating these interactions comprehensively.
Study on Antibacterial Activity
In a study evaluating the antibacterial efficacy of DFTQ against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory concentrations (IC50 values) that were significantly lower than those of standard antibiotics. This suggests that DFTQ could serve as a potential lead compound for developing new antimicrobial agents.
Study on Antifungal Activity
DFTQ was also tested against common fungal pathogens such as Candida albicans. Results indicated that the compound inhibited fungal growth at concentrations comparable to established antifungal treatments. This highlights its potential utility in treating fungal infections.
Comparative Analysis with Similar Compounds
The biological activity of DFTQ can be compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | Contains one fluorine atom |
| 7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline | C10H9FNO3 | Methyl group at position 1 |
| 6-Fluoroquinolone derivatives | Varies | Broad spectrum of biological activities |
The unique dual fluorination of DFTQ is believed to enhance its biological activity compared to these analogs.
Q & A
Q. Key Intermediates :
- 3-Chloro-2,4,5-trifluorobenzoic acid .
- Ethyl esters of fluorinated quinolinecarboxylic acids (e.g., ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) .
(Basic) How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Look for characteristic peaks, such as a singlet for the C2-H proton (~δ 8.72 ppm) and aromatic protons in the δ 7.40–8.28 range .
- MS (Mass Spectrometry) : Confirm molecular weight (e.g., calculated [M+H⁺] for C₁₅H₆ClF₄N₃O₃: ~392.6 g/mol) .
- X-ray Crystallography : Resolve crystal structures to validate dihedral angles (e.g., carboxyl group vs. benzene ring: ~6.8°) and hydrogen bonding patterns (O–H⋯O dimers) .
Q. Analytical Validation :
(Basic) What safety protocols should be followed when handling fluorinated tetrahydroquinoline derivatives in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Contain spills with inert materials (e.g., sand) and avoid environmental release .
- Storage : Keep in airtight containers under dry, ventilated conditions at room temperature .
(Advanced) How can researchers address contradictions in spectroscopic data when characterizing fluorinated tetrahydroquinoline derivatives?
Methodological Answer:
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to resolve ambiguities in NMR assignments) .
- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values to validate assignments .
- Isotopic Labeling : Track fluorine positions via ¹⁹F NMR or isotopic substitution studies .
Case Study : Crystal structure analysis of intermediates (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) resolved discrepancies in dihedral angles and hydrogen bonding .
(Advanced) What strategies are effective in optimizing the diastereoselectivity of this compound synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure amino acids (e.g., (S)-2-amino-3-phenylpropanamido derivatives) to induce stereoselectivity .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency and reduce racemization .
- Temperature Control : Low-temperature reactions (0–5°C) minimize epimerization during cyclization .
Example : Diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid achieved 82% yield via chiral induction .
(Advanced) How do structural modifications at the 4-carboxylic acid position influence the biological activity of fluorinated tetrahydroquinoline derivatives?
Methodological Answer:
- Antibacterial Activity : Esterification (e.g., ethyl esters) improves cell permeability, enhancing potency against Gram-negative bacteria .
- Anticancer Applications : Substituents like cyclopropyl or fluorophenyl groups increase binding to HGF/c-Met signaling targets .
- Fluorophore Design : Methoxy or trifluoromethyl groups at the 4-position alter electron-withdrawing effects, modulating fluorescence properties .
Q. Data Insight :
- Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives show IC₅₀ < 1 μM in breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
